![molecular formula C10H20N2O2 B1451115 N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide CAS No. 1040690-84-3](/img/structure/B1451115.png)
N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Overview
Description
“N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide” is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide” can be represented as CCNC(=O)CCNCC1CCCO1 . This structure indicates that the compound contains a propanamide group (CCNC(=O)) and a tetrahydrofuran group (CCNCC1CCCO1).Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Azole Derivatives
The synthesis of azole derivatives, including 1,3,4-oxadiazole-2(3H)-thione, 1,3,4-oxadiazol-2(3H)-one, and various N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides, involved the use of amine exchange reactions. These compounds were tested for their antibacterial activity, with some exhibiting good effectiveness against specific bacterial strains (Tumosienė et al., 2012).
Development of Novel Amides
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was developed through a reaction involving tryptamine and flurbiprofen. The resulting compound, sharing a similar fragment to Brequinar (used in SARS-CoV-2 treatment trials), was thoroughly characterized via various spectroscopic techniques (Manolov et al., 2020).
Therapeutic Applications
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were synthesized and tested for their anticonvulsant properties. They showed promising results against generalized seizures and exhibited a favorable therapeutic index, suggesting potential for clinical application (Idris et al., 2011).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, synthesized and characterized, displayed significant antioxidant and anticancer activities, showing potential as therapeutic agents for conditions like glioblastoma and breast cancer (Tumosienė et al., 2020).
Agricultural Applications
- Root Growth-Inhibitory Activity: N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated potent root growth-inhibitory activity. This indicates potential applications in agriculture, particularly in the management of weed or crop growth (Kitagawa & Asada, 2005).
Molecular Characterization and Spectroscopy
- Solid-State Linear-Dichroic Infrared (IR-LD) Spectroscopy: 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide was structurally and spectroscopically characterized, providing valuable insights into the molecular structure and infrared band assignments of such compounds (Zareva, 2006).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-3-(oxolan-2-ylmethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-12-10(13)5-6-11-8-9-4-3-7-14-9/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDLXQAWYVJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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